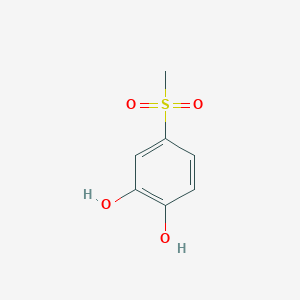

4-Methanesulfonylbenzene-1,2-diol

Description

4-Methanesulfonylbenzene-1,2-diol is a substituted aromatic diol featuring a methanesulfonyl (-SO₂CH₃) group at the para position relative to two hydroxyl (-OH) groups in the ortho (1,2-) positions. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The methanesulfonyl group enhances solubility and stability compared to simpler alkyl or aryl substituents, while the vicinal diol moiety enables hydrogen bonding, critical for interactions in biological systems or supramolecular assemblies.

Properties

Molecular Formula |

C7H8O4S |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

4-methylsulfonylbenzene-1,2-diol |

InChI |

InChI=1S/C7H8O4S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |

InChI Key |

CFUJIEQXLCNWHW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylbenzene-1,2-diol typically involves the sulfonation of catechol (benzene-1,2-diol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of 4-Methanesulfonylbenzene-1,2-diol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylbenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the methanesulfonyl group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-sulfonated benzene derivatives.

Substitution: Alkylated or acylated benzene derivatives.

Scientific Research Applications

4-Methanesulfonylbenzene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Antimicrobial and Antioxidant Properties

PAINS (Pan-Assay Interference Compounds) Alerts

- 4-Methanesulfonylbenzene-1,2-diol lacks a polyphenolic motif, suggesting lower PAINS risk, though sulfonyl groups can exhibit redox activity under certain conditions.

Physicochemical Properties

Biological Activity

4-Methanesulfonylbenzene-1,2-diol, also known as 4-(methylsulfonyl)benzene-1,2-diol, is a compound of interest due to its diverse biological activities. This article provides an overview of its antibacterial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H10O4S

- Molecular Weight : 190.22 g/mol

- Structure : The compound features a benzene ring with two hydroxyl groups and a methanesulfonyl group.

Antibacterial Activity

Recent studies have demonstrated that 4-methanesulfonylbenzene-1,2-diol exhibits significant antibacterial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The effectiveness of the compound can be quantified through its MIC values against different bacterial strains. The following table summarizes the MIC values reported in recent studies:

| Bacterial Strain | MIC (μmol/L) |

|---|---|

| Xanthomonas oryzae | 250 - 500 |

| Pectobacterium carotovorum | 333.75 - 1335 |

| Xanthomonas fragariae | 500 |

The mechanisms through which 4-methanesulfonylbenzene-1,2-diol exerts its antibacterial effects include:

- Membrane Disruption : The compound increases cell membrane permeability, leading to cell lysis in susceptible bacteria .

- Biofilm Inhibition : It has been shown to significantly reduce biofilm formation, which is critical for bacterial survival and pathogenicity. Inhibition rates of up to 83.92% have been observed at higher concentrations .

- Motility Reduction : The compound effectively inhibits bacterial motility, further limiting infection spread .

Study on Xanthomonas oryzae

In a controlled experiment, the protective effect of 4-methanesulfonylbenzene-1,2-diol was evaluated against Xanthomonas oryzae, the causative agent of bacterial blight in rice. The study found that at a concentration of 1335 μmol/L (4 MIC), the compound exhibited an efficacy of 72.73%, outperforming the positive control kasugamycin (53.03%) at the same concentration .

In Vivo Efficacy

The in vivo efficacy was assessed in pot experiments where plants treated with 4-methanesulfonylbenzene-1,2-diol showed significant protection against bacterial infection compared to untreated controls. The results indicated that the compound could be a viable option for agricultural applications in managing bacterial diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.